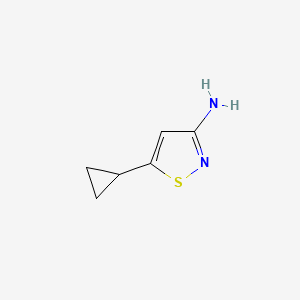![molecular formula C10H14O B13463344 (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis](/img/structure/B13463344.png)
(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pentalene system, making it an intriguing subject for both theoretical and synthetic organic chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper alloy to create a carbenoid species that reacts with an alkene to form the cyclopropane ring . Another approach involves the use of carbenes generated from chloroform and a strong base like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of cyclopropanation and the use of carbenoids or carbenes can be scaled up for larger production if needed.
化学反応の分析
Types of Reactions
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.
科学的研究の応用
(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic systems and their reactivity.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
作用機序
The mechanism of action for (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis involves its interaction with various molecular targets. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a variety of chemical reactions, potentially affecting biological pathways and enzyme activities.
類似化合物との比較
Similar Compounds
Cyclopropane: A simple three-membered ring compound known for its high reactivity.
Pentalene: An anti-aromatic compound with a bicyclic structure similar to the pentalene part of the target compound.
Spiro[cyclopropane-1,2’-pentalene]: A related spirocyclic compound with similar structural features.
Uniqueness
What sets (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis apart is its specific stereochemistry and the presence of both cyclopropane and pentalene systems in a single molecule
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(3aS,6aR)-spiro[1,3,3a,4,6,6a-hexahydropentalene-5,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H14O/c11-9-3-7-5-10(1-2-10)6-8(7)4-9/h7-8H,1-6H2/t7-,8+ |
InChIキー |
KGVUVEAYEGQDRD-OCAPTIKFSA-N |
異性体SMILES |
C1CC12C[C@H]3CC(=O)C[C@H]3C2 |
正規SMILES |
C1CC12CC3CC(=O)CC3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13463263.png)

![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)
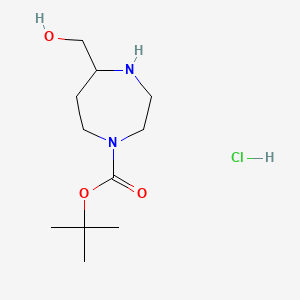
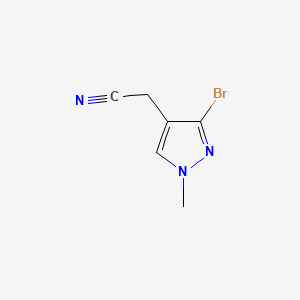
amine hydrochloride](/img/structure/B13463293.png)
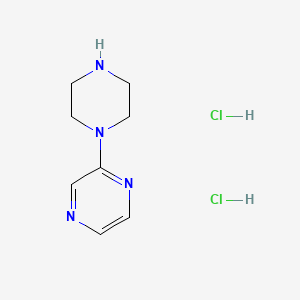
![Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride](/img/structure/B13463322.png)
![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)
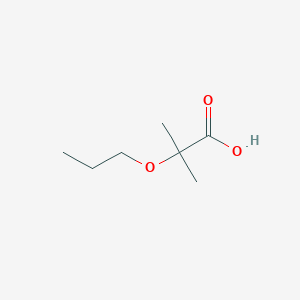
![2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B13463337.png)
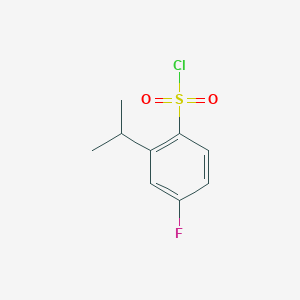
![3-[(Tert-butoxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13463350.png)
